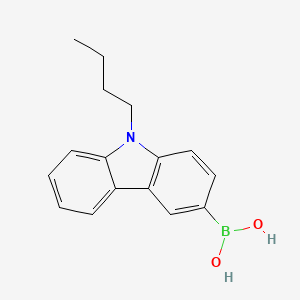
(9-Butyl-9H-carbazol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Butyl-9H-carbazol-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids It features a carbazole moiety substituted with a butyl group at the 9-position and a boronic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9-Butyl-9H-carbazol-3-yl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Cadogan reaction.
Introduction of the Butyl Group: The butyl group is introduced at the 9-position of the carbazole through alkylation reactions using butyl halides in the presence of a base.
Boronic Acid Functionalization: The boronic acid group is introduced at the 3-position through a borylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Scaling Up Reactions: Using larger reactors and optimizing reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (9-Butyl-9H-carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Oxidation Products: Alcohols or ketones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various biaryl compounds formed through cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development:
Industry:
Mécanisme D'action
The mechanism of action of (9-Butyl-9H-carbazol-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The carbazole moiety contributes to the compound’s electronic properties, enhancing its utility in materials science .
Comparaison Avec Des Composés Similaires
- (9-Ethyl-9H-carbazol-3-yl)boronic acid
- (9-Benzyl-9H-carbazol-3-yl)boronic acid
- (9-Octyl-9H-carbazol-3-yl)boronic acid
Comparison:
- Unique Features: (9-Butyl-9H-carbazol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its analogs.
- Applications: While similar compounds may share some applications, the specific properties of this compound make it particularly suitable for certain reactions and applications in materials science .
Propriétés
Formule moléculaire |
C16H18BNO2 |
|---|---|
Poids moléculaire |
267.1 g/mol |
Nom IUPAC |
(9-butylcarbazol-3-yl)boronic acid |
InChI |
InChI=1S/C16H18BNO2/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17(19)20)8-9-16(14)18/h4-9,11,19-20H,2-3,10H2,1H3 |
Clé InChI |
BHPFJSSEAGZKBR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
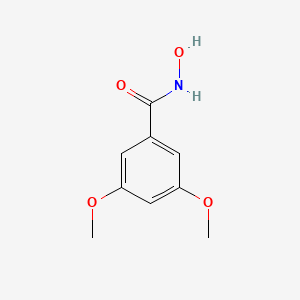
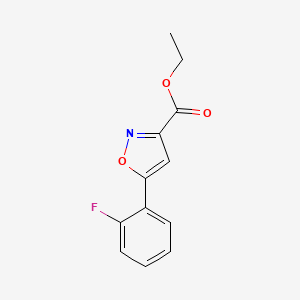
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
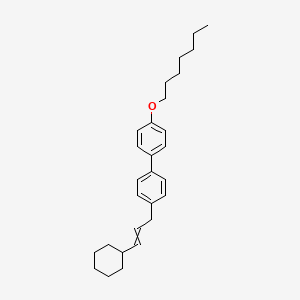
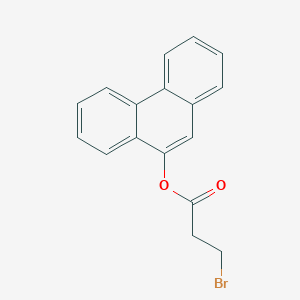


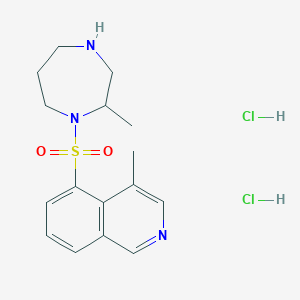
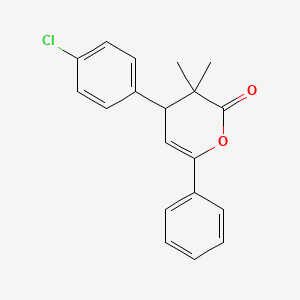
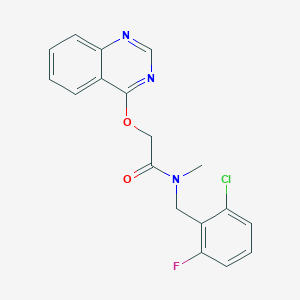
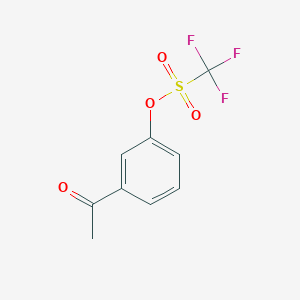
![1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B12516036.png)
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)
